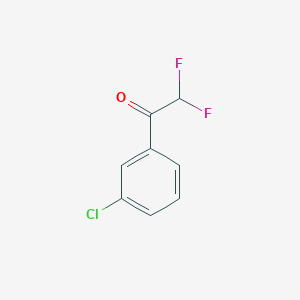
2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of bromine and fluorine atoms in the structure makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and fluorination of a naphthalenone precursor. The reaction conditions may include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and fluorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine or fluorine atoms, resulting in different naphthalenone derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthalenone derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may affect its reactivity and applications.
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, leading to different chemical properties.
2-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one: Substitution of fluorine with chlorine can result in different reactivity and applications.
Uniqueness
The presence of both bromine and fluorine atoms in 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to similar compounds
Propiedades
Número CAS |
93753-94-7 |
|---|---|
Fórmula molecular |
C10H8BrFO |
Peso molecular |
243.07 g/mol |
Nombre IUPAC |
2-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8BrFO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9H,2,4H2 |
Clave InChI |
LXXPQWAPPCTCSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)F)C(=O)C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



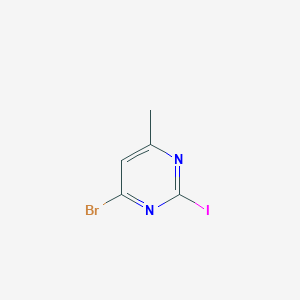
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
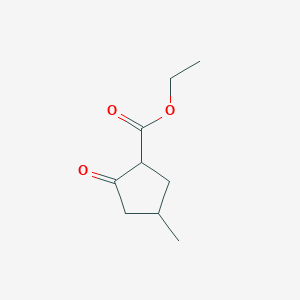
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
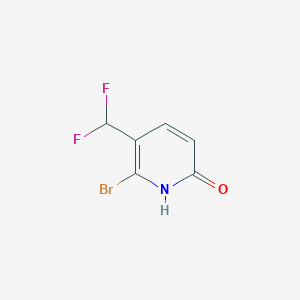
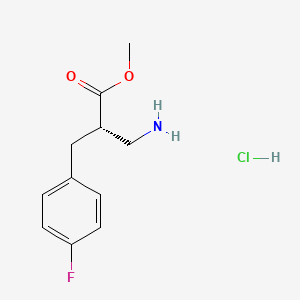
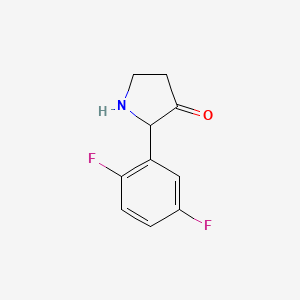
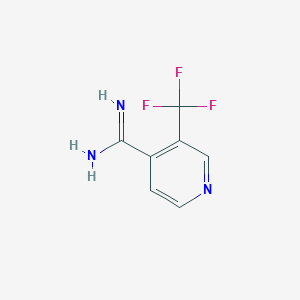
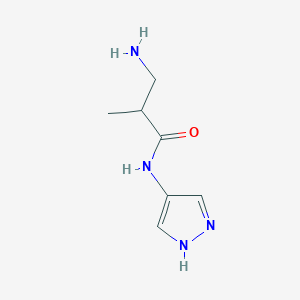
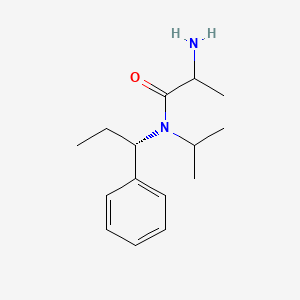
![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
